Diphenyl 4-iodobenzene-1,2-dicarboxylate

Description

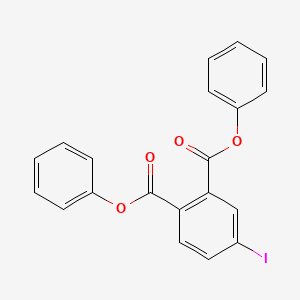

Diphenyl 4-iodobenzene-1,2-dicarboxylate is a synthetic aromatic ester featuring a benzene-1,2-dicarboxylate backbone substituted with an iodine atom at the para position and phenyl ester groups. This compound is structurally related to phthalate derivatives but distinguished by its halogen substituent, which confers unique electronic and steric properties.

Properties

CAS No. |

6301-62-8 |

|---|---|

Molecular Formula |

C20H13IO4 |

Molecular Weight |

444.2 g/mol |

IUPAC Name |

diphenyl 4-iodobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H13IO4/c21-14-11-12-17(19(22)24-15-7-3-1-4-8-15)18(13-14)20(23)25-16-9-5-2-6-10-16/h1-13H |

InChI Key |

SDMJUVGNTUDLNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)I)C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-iodophthalic Acid or Its Derivatives

- Starting Material : 4-iodophthalic acid or 4-iodophthalic anhydride is commonly used as the precursor.

- Esterification : Reaction with phenol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or via activated intermediates (acid chlorides) to form diphenyl esters.

- Conditions : Reflux in suitable solvents like toluene or benzene with removal of water by Dean-Stark apparatus to drive esterification to completion.

Transesterification from Diethyl Esters

- Starting from diethyl 4-iodobenzene-1,2-dicarboxylate, transesterification with phenol in the presence of acid or base catalysts can yield the diphenyl ester.

- This method allows milder reaction conditions and avoids direct handling of the acid.

Detailed Preparation Methodology from Literature Analogues

While direct literature on diphenyl 4-iodobenzene-1,2-dicarboxylate is limited, related compounds and synthetic strategies provide insight:

Coupling and Halogenation Approach (Inspired by Patent CN111018706A)

- Step 1: Formation of Intermediate Mixed Solution

- Dehydration reaction of p-hydroxybenzoate with alkali (KOH, NaOH, or LiOH) in solvents such as toluene, acetone, methanol, or ethanol at 110-120 °C under nitrogen atmosphere for 2-4 hours.

- Step 2: Heating Coupling Reaction

- Addition of catalyst and p-halobenzoate (chlorine, bromine, or iodine substituted) to the above mixture.

- Heating at 145-195 °C for coupling reaction.

- Post-reaction extraction and crystallization to isolate diphenyl ether diester intermediate.

- Step 3: Hydrolysis and Acidification

- Hydrolysis of diester in alkaline aqueous solution with solvent.

- Acidification to precipitate the diphenyl dicarboxylic acid.

This method emphasizes environmental friendliness, high purity, and yields exceeding 80%, which could be adapted for this compound synthesis by using appropriate iodine-substituted benzoate derivatives.

One-Pot Domino Synthesis Using Iodobenzene Diacetate

- Though primarily used for pyridine derivatives, the use of iodobenzene diacetate (IBD) as an oxidant and coupling agent in one-pot syntheses suggests potential for oxidative coupling in aromatic ester formation.

- Reactions conducted under conventional heating, ultrasound, or microwave irradiation in solvents like acetonitrile.

- This approach reduces reaction steps and time, offering a greener and more efficient synthetic route.

Comparative Table of Preparation Methods

| Methodology | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Esterification | Acid + Phenol + Acid catalyst | Reflux in toluene/benzene, Dean-Stark | 70-85 | Classical method, requires water removal |

| Transesterification from Diethyl Ester | Diethyl ester + Phenol + Catalyst | Mild heating, acid/base catalyst | 60-80 | Milder conditions, avoids acid handling |

| Coupling via Halobenzoate (Patent) | Dehydration → Coupling with p-halobenzoate → Hydrolysis | 110-195 °C, nitrogen atmosphere | >80 | High purity, environmentally friendly, industrially feasible |

| One-Pot Domino with Iodobenzene Diacetate | Multi-component reaction + oxidative aromatization | Reflux, ultrasound, microwave | 68-85 | Efficient, fewer steps, greener oxidant |

Research Findings and Notes

- Catalysts and Solvents : Use of alkali metals such as KOH, NaOH, LiOH and solvents like toluene, acetone, methanol, and ethanol are common for coupling and esterification reactions.

- Halogen Source : Iodine-containing halobenzoates are critical for introducing the iodine substituent on the aromatic ring.

- Reaction Atmosphere : Nitrogen or inert gas protection is often necessary to prevent oxidation or side reactions during high-temperature steps.

- Purification : Crystallization and silica gel chromatography are standard for isolating pure diphenyl esters.

- Yield Optimization : Multi-step processes with intermediate isolation or one-pot domino protocols can optimize yield and reduce waste.

- Spectroscopic Characterization : 1H-NMR, 13C-NMR, IR, and mass spectrometry confirm structure and purity of the product.

Scientific Research Applications

Diphenyl 4-iodobenzene-1,2-dicarboxylate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in coupling reactions.

Biology: Investigated for its potential use in bio-labeling and imaging due to the presence of the iodine atom.

Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Diphenyl 4-iodobenzene-1,2-dicarboxylate involves its reactivity at the iodine site. The iodine atom can participate in various chemical reactions, including electrophilic substitution and oxidative addition, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenyl Phthalate (Diphenyl Benzene-1,2-Dicarboxylate)

- Structure : Lacks the 4-iodo substituent; instead, the benzene ring is unsubstituted .

- Applications : Historically used as a plasticizer but restricted due to endocrine-disrupting effects .

Bis(2-Ethylhexyl) Benzene-1,2-Dicarboxylate (DEHP)

- Applications : Widely used as a plasticizer in PVC products.

- Toxicity : Classified as a Category I endocrine disruptor by the EU due to reproductive toxicity .

- Key Difference : The phenyl esters in diphenyl 4-iodobenzene-1,2-dicarboxylate may reduce compatibility with polymers compared to DEHP’s flexible alkyl chains.

Di-iso-nonyl Cyclohexane-1,2-Dicarboxylate (DINCH)

- Structure: Cyclohexane backbone instead of benzene; nonyl ester groups .

- Applications : Emerging DEHP alternative in food packaging and medical devices.

- Stability : More resistant to hydrolysis due to the aliphatic cyclohexane ring .

- Key Difference : The aromatic iodine in this compound may enhance UV stability but increase environmental persistence.

Dimethyl 3,3-Diphenylcyclopropane-1,2-Dicarboxylate

- Structure : Cyclopropane ring fused with two phenyl groups; methyl esters .

- Properties : Rigid structure due to cyclopropane, contrasting with the planar benzene ring in the target compound.

Environmental and Regulatory Considerations

- Endocrine Disruption : Phthalates like DEHP and BBP are prioritized EU-regulated endocrine disruptors . The iodine substituent may alter binding affinity to hormone receptors, necessitating separate toxicological evaluation.

- Persistence : Halogenated aromatics generally exhibit greater environmental persistence than aliphatic analogs (e.g., DINCH) .

Q & A

What synthetic methodologies are most effective for preparing Diphenyl 4-iodobenzene-1,2-dicarboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis of aromatic dicarboxylates like this compound typically involves Diels-Alder (DA) cycloaddition or esterification. For example, DA reactions using acetylene derivatives (e.g., dimethyl acetylene-1,2-dicarboxylate) and substituted cyclopentadienones can yield hexasubstituted benzene dicarboxylates . Key parameters include solvent choice (e.g., diphenyl ether or toluene for reflux) and temperature control, as lower temperatures may favor regioselectivity . For esterification, anhydrides (e.g., cyclohexene-1,2-dicarboxylic anhydride) reacted with alcohols in the presence of catalysts like TsOH under autoclave conditions (125°C) provide ester derivatives . The iodine substituent’s steric and electronic effects may necessitate optimized stoichiometry and reaction time to avoid side reactions.

How can researchers characterize the structural and electronic properties of this compound?

Answer:

Advanced characterization techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and supramolecular interactions, as demonstrated for Zn/Co coordination polymers with nitro-substituted benzene dicarboxylates .

- Infrared (IR) spectroscopy: Identifies carboxylate C=O stretching (~1700 cm⁻¹) and iodine-related vibrations.

- Nuclear Magnetic Resonance (NMR): and NMR can confirm ester group integration and iodine’s deshielding effects on adjacent protons.

- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for applications in high-temperature materials .

What role does the iodine substituent play in modulating the reactivity of this compound compared to non-halogenated analogs?

Answer:

The iodine atom introduces:

- Electron-withdrawing effects: Enhances electrophilicity of the benzene ring, potentially improving reactivity in nucleophilic aromatic substitution or coordination chemistry .

- Steric bulk: May hinder π-π stacking in supramolecular assemblies but could stabilize metal-ligand bonds in coordination polymers (e.g., Zn/Co complexes with nitro-substituted analogs) .

- Redox activity: Iodine’s polarizability might enable unique electrochemical behavior, though this requires validation via cyclic voltammetry. Comparative studies with methyl or ethyl substituents (e.g., diethyl benzene-1,2-dicarboxylate in anti-urolithiasis research) highlight substituent-dependent pharmacokinetic profiles .

How can this compound be utilized in designing functional coordination polymers or metal-organic frameworks (MOFs)?

Answer:

Dicarboxylate ligands are pivotal in MOF synthesis due to their bridging capability. For example:

- Linker geometry: The 4-iodo group may direct para-substitution, influencing pore size and topology.

- Metal coordination: Zn or Co ions can bind to carboxylate oxygens, forming 1D or 2D polymers, as seen with 3-nitrobenzene-1,2-dicarboxylate ligands .

- Functional properties: Iodine’s heavy atom effect could enhance X-ray attenuation, making such MOFs candidates for imaging or radiation shielding.

What strategies are recommended for evaluating the biological or pharmacological potential of this compound?

Answer:

Methodological approaches include:

- ADMET profiling: Predict absorption, distribution, and toxicity using computational tools, as applied to diethyl benzene-1,2-dicarboxylate in anti-urolithiasis studies .

- Molecular docking: Screen against target proteins (e.g., crystal modifiers in kidney stones) to assess binding affinity, leveraging software like AutoDock .

- In vitro assays: Test antioxidant activity via DPPH radical scavenging or cytotoxicity in cell lines, ensuring iodine’s biocompatibility.

How do synthetic byproducts or isomerization pathways impact the purity of this compound?

Answer:

Key challenges include:

- Isomerization: Cyclohexene dicarboxylate analogs (e.g., dimethyl cis-4-cyclohexene-1,2-dicarboxylate) undergo PO-catalyzed isomerization, necessitating rigorous purification (e.g., column chromatography) .

- Ester hydrolysis: Acidic/basic conditions may cleave ester bonds; stability studies under varying pH are advised.

- Byproduct formation: DA reactions may yield regioisomers, requiring HPLC or GC-MS for resolution .

What industrial or environmental safety considerations apply to handling this compound?

Answer:

- Toxicity screening: Phthalate analogs (e.g., dibutyl phthalate) are endocrine disruptors; assess iodine derivatives for similar risks via EPA guidelines .

- Waste disposal: Halogenated compounds require incineration or specialized degradation to prevent environmental persistence.

- Storage: Protect from light to prevent iodine loss or radical formation, as seen in cycloaliphatic epoxy resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.